ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate

Description

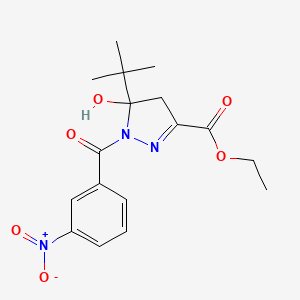

Ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a complex substitution pattern that imparts distinct chemical and biological properties. Its structure includes:

- A tert-butyl group at position 5, contributing steric bulk and hydrophobicity.

- A hydroxy group at position 5, enabling hydrogen bonding and influencing solubility.

- An ethyl ester at position 3, which modulates reactivity and metabolic stability.

This compound’s synthesis likely involves coupling reactions between pyrazole intermediates and acid chlorides, analogous to methods described for related derivatives (e.g., condensation of carbohydrazides with acid chlorides in chloroform) . Structural characterization of such compounds often employs X-ray crystallography (via programs like SHELX ) and computational tools (e.g., Mercury for visualizing crystal packing ).

Properties

IUPAC Name |

ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O6/c1-5-26-15(22)13-10-17(23,16(2,3)4)19(18-13)14(21)11-7-6-8-12(9-11)20(24)25/h6-9,23H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGKDOGFYAEOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)(C(C)(C)C)O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30386309 | |

| Record name | AC1MEP4A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5657-57-8 | |

| Record name | AC1MEP4A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30386309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-tert-butyl-5-hydroxy-1-(3-nitrobenzoyl)-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS: 215190-30-0) is a pyrazole derivative that has garnered interest due to its potential biological activities. This compound is characterized by a complex structure that includes a nitrobenzoyl moiety, which may contribute to its pharmacological properties. The following sections delve into the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

Biological Activity

Analgesic and Anti-inflammatory Effects

Recent studies have highlighted the analgesic and anti-inflammatory properties of pyrazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. A review indicated that certain pyrazole derivatives exhibited IC50 values for COX inhibition as low as , showcasing their potency compared to standard anti-inflammatory drugs like celecoxib and indomethacin .

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been investigated. This compound may exhibit free radical scavenging activity due to the presence of hydroxyl groups in its structure. This property is crucial for preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

| Activity | IC50 Value | Reference |

|---|---|---|

| COX-2 Inhibition | ||

| Analgesic Effect | Significant | |

| Antioxidant Activity | Moderate |

Case Study: COX Inhibition

A specific study focused on a series of pyrazole derivatives demonstrated that compounds with structural similarities to this compound exhibited selective COX-2 inhibition with a selectivity index significantly higher than traditional NSAIDs. In vivo tests indicated that these compounds not only reduced inflammation but also provided pain relief comparable to established analgesics .

Toxicological Assessment

Toxicological evaluations have shown that certain pyrazole derivatives possess low acute toxicity levels. For example, the lethal dose (LD50) in mice for some related compounds exceeded , indicating a favorable safety profile for further development .

Comparison with Similar Compounds

a. Steric and Electronic Effects

- The 3-nitrobenzoyl group in the target compound introduces strong electron-withdrawing effects, contrasting with Ethyl 5-nitro-1H-pyrazole-3-carboxylate’s nitro group at position 5 . This positional difference may alter binding interactions in biological systems.

b. Hydrogen Bonding and Solubility

- The 5-hydroxy group in the target compound enables hydrogen bonding, unlike Methyl 5-tert-butyl-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate , which may enhance solubility relative to purely hydrophobic analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.